molecular formula C13H20N6OS B12753328 Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- CAS No. 118618-54-5

Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl-

Cat. No.: B12753328
CAS No.: 118618-54-5
M. Wt: 308.41 g/mol
InChI Key: RNHOTVRMOXKBBZ-UHFFFAOYSA-N
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Description

Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- is a complex organic compound with a unique structure that combines a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazoles, which undergo cyclization reactions under specific conditions to form the fused ring structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- include other thiazole-pyridine fused ring systems with different substituents. Examples include:

  • Thiazolo(5,4-c)pyridine-5(4H)-carboximidamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-methyl-N’-((4-methylphenyl)sulfonyl)-
  • Thiazolo(5,4-c)pyridine-5(4H)-carboxamide derivatives with various alkyl or aryl substituents.

Uniqueness

The uniqueness of Thiazolo(5,4-c)pyridine-5(4H)-carboxamide, 6,7-dihydro-2-((aminoiminomethyl)amino)-N-cyclopentyl- lies in its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

118618-54-5

Molecular Formula

C13H20N6OS

Molecular Weight

308.41 g/mol

IUPAC Name

N-cyclopentyl-2-(diaminomethylideneamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

InChI

InChI=1S/C13H20N6OS/c14-11(15)18-12-17-9-5-6-19(7-10(9)21-12)13(20)16-8-3-1-2-4-8/h8H,1-7H2,(H,16,20)(H4,14,15,17,18)

InChI Key

RNHOTVRMOXKBBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3=C(C2)SC(=N3)N=C(N)N

Origin of Product

United States

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